
(2-Aminoethyl)bis(trifluoromethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)bis(trifluoromethyl)amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an aminoethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine typically involves the reaction of 2-aminoethylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminoethyl)bis(trifluoromethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)bis(trifluoromethyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)bis(trifluoromethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparación Con Compuestos Similares
(2-Aminoethyl)bis(2-pyridylmethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Bis(2-aminoethyl)amine: Commonly used in the synthesis of chelating agents and as a precursor for various organic compounds.
Uniqueness: (2-Aminoethyl)bis(trifluoromethyl)amine stands out due to the presence of trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H6F6N2 |
|---|---|
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
N',N'-bis(trifluoromethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H6F6N2/c5-3(6,7)12(2-1-11)4(8,9)10/h1-2,11H2 |
Clave InChI |
PRCSISGTGDSDDP-UHFFFAOYSA-N |
SMILES canónico |
C(CN(C(F)(F)F)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760736.png)
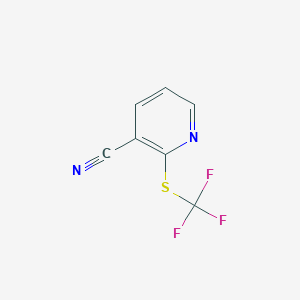

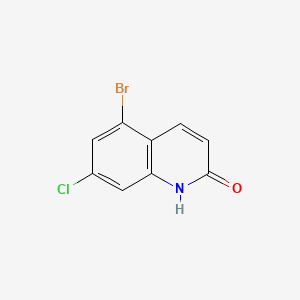
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
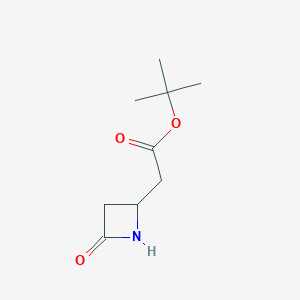
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)
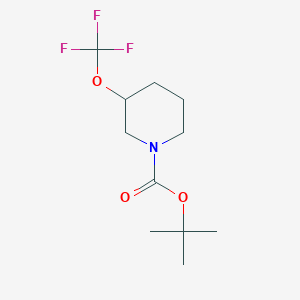

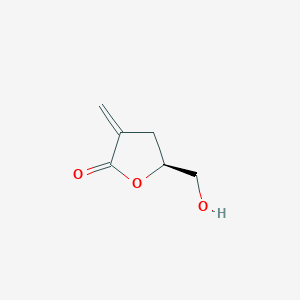
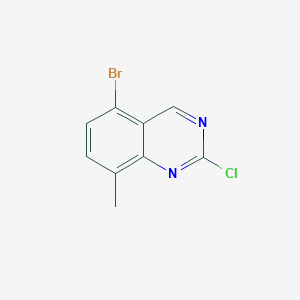
![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)

